2-(2-Methoxy-4-methylphenoxy)benzaldehyde
CAS No.: 934691-79-9
Cat. No.: VC8324224
Molecular Formula: C15H14O3
Molecular Weight: 242.27 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 934691-79-9 |
---|---|
Molecular Formula | C15H14O3 |
Molecular Weight | 242.27 g/mol |
IUPAC Name | 2-(2-methoxy-4-methylphenoxy)benzaldehyde |
Standard InChI | InChI=1S/C15H14O3/c1-11-7-8-14(15(9-11)17-2)18-13-6-4-3-5-12(13)10-16/h3-10H,1-2H3 |
Standard InChI Key | VXAKTVXXGMTUIM-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)OC2=CC=CC=C2C=O)OC |
Canonical SMILES | CC1=CC(=C(C=C1)OC2=CC=CC=C2C=O)OC |
Chemical Structure and Properties
Molecular Architecture
The compound consists of a benzaldehyde moiety (CHCHO) connected via an ether linkage to a 2-methoxy-4-methylphenoxy group. The methoxy (-OCH) and methyl (-CH) substituents on the phenoxy ring introduce steric and electronic effects that influence reactivity. The IUPAC name, 2-(2-methoxy-4-methylphenoxy)benzaldehyde, reflects the substitution pattern.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | CHO |
Molecular Weight | 242.27 g/mol |
CAS Registry Number | 934691-79-9 |
SMILES | CC1=CC(=C(C=C1)OC2=CC=CC=C2C=O)OC |
InChI Key | VXAKTVXXGMTUIM-UHFFFAOYSA-N |
Electronic and Steric Effects
The methoxy group donates electrons via resonance, activating the aromatic ring toward electrophilic substitution. Conversely, the methyl group exerts a mild electron-donating inductive effect. The aldehyde functional group at the benzaldehyde position enhances electrophilicity, making the compound reactive toward nucleophiles.
Synthesis Pathways
Conventional Synthetic Routes
The synthesis of 2-(2-Methoxy-4-methylphenoxy)benzaldehyde typically involves a two-step process:
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Etherification: A Williamson ether synthesis between 2-methoxy-4-methylphenol and benzaldehyde derivatives.
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Functional Group Interconversion: Oxidation or protection/deprotection strategies to introduce the aldehyde group.
Step | Reagents/Conditions | Yield Optimization |
---|---|---|
Ether Formation | KCO, DMF, 80°C | 70–85% |
Aldehyde Introduction | PCC/CHCl, RT | 60–75% |
Applications in Organic Synthesis
Pharmaceutical Intermediates
The aldehyde group serves as a key handle for constructing heterocycles (e.g., imidazoles, pyridines) via condensation reactions. For instance, it may act as a precursor to antihypertensive agents or antiviral compounds.
Materials Science
In polymer chemistry, the compound’s aromaticity and substituents enable its use in synthesizing thermally stable resins or photoactive materials. Its electron-rich structure facilitates π-π stacking in supramolecular assemblies.
Analytical Characterization
Spectroscopic Data
Nuclear Magnetic Resonance (NMR):
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H NMR (CDCl): δ 10.03 (s, 1H, CHO), 7.80–7.45 (m, 4H, Ar-H), 6.90–6.70 (m, 3H, Ar-H), 3.85 (s, 3H, OCH), 2.35 (s, 3H, CH).
Infrared (IR) Spectroscopy:
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Strong absorption at 1705 cm (C=O stretch), 1250 cm (C-O-C ether).
Table 3: Chromatographic Parameters
Technique | Column | Mobile Phase | Retention Time |
---|---|---|---|
HPLC | C18, 250 × 4.6 mm | Acetonitrile/HO (70:30) | 8.2 min |
Future Research Directions
Catalytic Applications
Exploring its role as a ligand in transition metal catalysis (e.g., palladium-catalyzed cross-couplings) could unlock new synthetic routes.
Green Chemistry
Developing solvent-free or microwave-assisted syntheses to improve sustainability and reduce reaction times .
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